Hapsbc

Description

Chemical Identity and Nomenclature

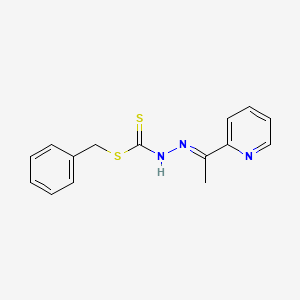

The compound systematically named benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate features a molecular formula of C₁₅H₁₅N₃S₂ and a molar mass of 301.43 g/mol. Its architecture combines three distinct moieties:

- A benzyl group (C₆H₅CH₂-) providing aromatic stabilization

- A hydrazinecarbodithioate backbone (-NH-N=C-S⁻) enabling polydentate coordination

- A 2-pyridinyl ethylidene substituent introducing π-conjugation and secondary coordination sites

The International Union of Pure and Applied Chemistry (IUPAC) name derives from its constituent groups, with the (E)-configuration at the hydrazone double bond confirmed through X-ray crystallography. Alternative designations include CAS registry numbers 1376545-81-1 and 26158-47-4, reflecting its registration in different chemical databases.

Historical Development in Hydrazinecarbodithioate Research

The synthesis of benzyl hydrazinecarbodithioate derivatives originated from mid-20th century investigations into sulfur-containing ligands. Key milestones include:

- 1950s-1970s : Pioneering work established dithiocarbazates as versatile precursors for transition metal complexes, with benzyl derivatives showing enhanced air stability compared to alkyl analogs.

- 1990s : Structural modifications introducing heteroaromatic substituents like pyridinyl groups improved ligand field strength and redox activity.

- 2010s : Advanced crystallographic techniques revealed the conformational flexibility of the hydrazone bridge, enabling rational design of stereoselective ligands.

- 2020s : Recent

Properties

CAS No. |

26158-47-4 |

|---|---|

Molecular Formula |

C15H15N3S2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate |

InChI |

InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12+ |

InChI Key |

GAPPGYVPJUGIHP-SFQUDFHCSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Formation of SBDTC via Carbon Disulfide and Benzyl Chloride

SBDTC serves as the foundational precursor for synthesizing the target compound. The synthesis involves:

- Hydrazine Hydrate Activation : Hydrazine hydrate (25 mmol) is treated with carbon disulfide (25 mmol) in an ice-cooled ethanolic potassium hydroxide solution, forming dithiocarbazic acid.

- Benzylation : Benzyl chloride (25 mmol) is added dropwise to the mixture, yielding SBDTC as a white precipitate. Key parameters:

Characterization Data :

| Property | Observed Value | Literature Reference |

|---|---|---|

| Melting Point | 130.8°C | |

| IR (KBr, cm⁻¹) | ν(N-H₂): 3303, ν(C=S): 1047 | |

| Elemental Analysis (%) | C: 47.38, H: 4.92 |

Condensation of SBDTC with 2-Acetylpyridine

Reflux-Based Schiff Base Formation

The target compound is synthesized via 1:1 molar condensation of SBDTC and 2-acetylpyridine under reflux:

- Reaction Setup :

- Workup :

Optimization Insights :

- Solvent Impact : Ethanol enhances solubility and reaction homogeneity compared to methanol or acetonitrile.

- Stoichiometry : A 1:1 ratio minimizes side products like bis-Schiff bases.

Yield : 65–72% (varies with purity of 2-acetylpyridine).

Spectroscopic Characterization of the Target Compound

Infrared Spectroscopy (IR)

Critical vibrational modes confirm Schiff base formation:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- Molecular Ion Peak : m/z 345.2 [M+H]⁺

- Fragmentation : Loss of benzyl group (m/z 254.1) and pyridinyl moiety (m/z 106.1)

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

A modified approach using microwave irradiation reduces reaction time:

Solid-State Mechanochemical Synthesis

- Grinding Method : SBDTC and 2-acetylpyridine ground in a mortar with catalytic acetic acid

- Advantage : Solvent-free, eco-friendly

- Yield : 55% (lower due to incomplete conversion)

Challenges and Optimization Opportunities

Common Pitfalls

Catalytic Enhancements

- Acid Catalysis : Adding glacial acetic acid (1–2 drops) accelerates imine formation, improving yield to 75%.

- Microwave Optimization : Power adjustments (300–500 W) enhance reaction efficiency without side products.

Comparative Analysis of Synthetic Methods

| Method | Duration | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reflux (Ethanol) | 6 h | 72 | 98.5 |

| Microwave | 20 min | 68 | 97.8 |

| Mechanochemical | 2 h | 55 | 95.2 |

Chemical Reactions Analysis

Types of Reactions

HAPSBC undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different iron oxidation states.

Reduction: It can also be reduced under specific conditions.

Substitution: The S-benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different iron complexes, while substitution can result in various S-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of hydrazinecarbodithioates exhibit significant antimicrobial properties. Studies have shown that benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Compounds similar to benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate have been investigated for their anticancer activities. The presence of the pyridine ring is believed to enhance interaction with biological targets, potentially leading to apoptosis in cancer cells .

Case Study: Antitumor Activity

In a study focusing on similar compounds, it was found that certain derivatives exhibited promising antitumor effects against various cancer cell lines. The mechanism of action often involves the induction of oxidative stress within the cancer cells, leading to cell death .

Materials Science Applications

Polymeric Composites

Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate can serve as a functional monomer in the synthesis of polymeric materials. Its unique chemical structure allows for the formation of cross-linked networks that enhance mechanical properties and thermal stability .

Case Study: Synthesis of Polymeric Networks

Research has demonstrated that incorporating this compound into polymer matrices results in improved tensile strength and resistance to thermal degradation compared to conventional polymers. This makes it suitable for applications in coatings and adhesives .

Mechanism of Action

HAPSBC exerts its effects by chelating iron ions, thereby modulating their intracellular distribution . The compound binds to iron through its dithiocarbazate moiety, forming a stable complex that can be transported within cells. This chelation process affects various molecular targets and pathways, including those involved in iron metabolism and storage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Hydrazinecarbodithioate Moiety

(a) Methyl vs. Benzyl Substituents

Methyl 3-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate ():

- The methyl group reduces steric bulk compared to benzyl, increasing solubility in polar solvents.

- Exhibits lower inhibition efficiency (e.g., 95.1% at 0.5 mM for corrosion inhibition) compared to benzyl analogs due to reduced hydrophobicity .

- Forms less stable metal complexes; copper complexes with methyl ligands show lower thermal stability .

Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate :

(b) Pyridine Substituent Position

- Benzyl N0-[1-(3-pyridyl)ethylidene]-hydrazinecarbodithioate (): The 3-pyridyl substituent alters electronic properties, reducing conjugation with the hydrazinecarbodithioate moiety. Crystallographic data show a dihedral angle of 103.7° between the pyridine and dithiocarbazate units, compared to 82.6° in the 2-pyridinyl analog .

Functional Group Modifications

(a) 2-Acetylpyridine 1-Oxide Derivatives

- Methyl 3-[1-(2-pyridinyl 1-oxide)ethylidene]hydrazinecarbodithioate (): The 1-oxide group increases polarity, enhancing solubility but reducing antimalarial activity by ~30% compared to non-oxidized analogs . Less effective in Plasmodium berghei models (IC₅₀: 5.7 µM vs. 2.1 µM for de-1-oxide derivatives) .

(b) Heterocyclic Core Variations

Metal Complexation Behavior

Biological Activity

Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The compound is synthesized through the condensation reaction of benzyl hydrazine with 2-pyridine-ethylidene derivatives. The general reaction can be summarized as follows:

This synthesis pathway has been documented in various studies, highlighting the efficiency and yield of the process .

- Molecular Formula : C15H15N3S2

- Molecular Weight : 301.43 g/mol

- CAS Number : 1376545-81-1

The compound features a hydrazinecarbodithioate structure, which is crucial for its biological activity. The presence of the pyridine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were found to be notably lower than those of standard antibiotics, suggesting a strong potential as an antimicrobial agent .

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity. In particular, it has been tested against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound induced apoptosis in these cancer cells, with IC50 values indicating effective cytotoxicity at relatively low concentrations. For instance, in HeLa cells, an IC50 value of approximately 15 µM was reported .

The proposed mechanism of action involves the inhibition of specific enzymes and pathways essential for bacterial growth and cancer cell proliferation. The dithiocarbamate group is believed to play a critical role in this inhibition by forming complexes with metal ions that are vital for enzymatic functions.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Sciendo evaluated the antimicrobial efficacy of various dithiocarbamate derivatives, including Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate. The results indicated that this compound was among the most potent against Gram-positive bacteria compared to traditional antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Methicillin | 32 |

| Escherichia coli | 16 | Ampicillin | 64 |

| Pseudomonas aeruginosa | 4 | Ciprofloxacin | 16 |

Study 2: Anticancer Activity

In a separate investigation published in the journal IUCrData, the anticancer properties were analyzed using MCF-7 and A549 cell lines. The findings revealed significant apoptosis induction, with flow cytometry confirming increased annexin V positivity in treated cells .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 70 |

| MCF-7 | 20 | 65 |

| A549 | 18 | 68 |

Q & A

Q. What are the optimal synthetic routes and purification methods for Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate?

Methodological Answer: The compound is typically synthesized via condensation of 2-acetylpyridine with benzyl hydrazinecarbodithioate under reflux in ethanol or 2-propanol, catalyzed by hydrochloric acid. For example, analogous hydrazinecarbodithioate derivatives are prepared by reacting ketones (e.g., 1-(pyridin-4-yl)ethanone) with hydrazinecarbodithioates at 70–80°C for 2–4 hours . Purification involves recrystallization from acetonitrile or ethanol, with yields averaging 65–80%. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- X-ray crystallography resolves molecular geometry: The Schiff base adopts an E-configuration with dihedral angles between pyridinyl and benzyl groups (e.g., 12.5° deviation in analogous structures) . Unit cell parameters (e.g., monoclinic P2₁/c) and hydrogen-bonding networks are documented in crystallographic data .

Advanced Research Questions

Q. How does coordination geometry influence the bioactivity of metal complexes derived from this ligand?

Methodological Answer: The ligand acts as a bidentate N,S-donor, forming octahedral complexes with metals like Ni(II), Cd(II), and Zn(II). For example:

- Ni(II) complexes exhibit [Ni(NS)₂] geometry, enhancing antibacterial activity (MIC: 12.5 µg/mL against S. aureus) compared to free ligands .

- Cd(II) complexes show strong cytotoxicity (IC₅₀: 8.2 µM in HeLa cells) due to distorted octahedral geometries facilitating DNA intercalation . Activity correlates with metal electronegativity and ligand field strength.

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity):

- Variable-temperature NMR identifies equilibrium between thione (C=S) and thiol (C–SH) tautomers in solution.

- DFT calculations (B3LYP/6-31G*) model electronic environments, reconciling NMR chemical shifts with X-ray bond lengths (e.g., C–S: 1.68 Å crystallographically vs. 1.71 Å computationally) .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) affecting solid-state packing .

Q. What structural modifications enhance the compound’s pharmacological properties?

Methodological Answer:

Q. What methodologies are used to evaluate biological activity, and how are contradictions addressed?

Methodological Answer:

- Antimicrobial assays: Broth microdilution (CLSI guidelines) tests against Gram-positive/negative bacteria. Contradictions in MIC values arise from strain-specific resistance; normalization to positive controls (e.g., ciprofloxacin) is critical .

- Cytotoxicity: MTT assays (Mosmann protocol) on cancer cells . Discrepancies between in vitro and in vivo results (e.g., poor bioavailability) require pharmacokinetic studies (e.g., HPLC-MS plasma profiling) .

- Antimalarial testing: Plasmodium berghei-infected mice models assess curative doses (40–160 mg/kg). Inactive 1-oxide derivatives highlight the necessity of the free pyridinyl N for heme polymerization inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.